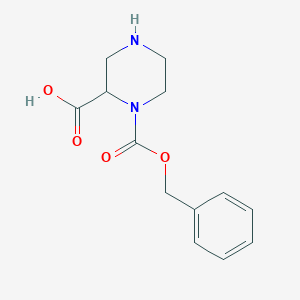

1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-8-14-6-7-15(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIDRYXLYCWVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563627 | |

| Record name | 1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129365-24-8 | |

| Record name | 1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-((benzyloxy)carbonyl)piperazine-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic route for 1-((benzyloxy)carbonyl)piperazine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the di-protection of the commercially available piperazine-2-carboxylic acid, followed by a regioselective deprotection to yield the desired mono-protected product. This method offers a reliable pathway to obtaining the target compound with high purity.

Synthetic Strategy Overview

The synthesis of this compound is challenged by the presence of two secondary amine functionalities in the starting material, piperazine-2-carboxylic acid, which can lead to a mixture of products upon N-protection. To overcome this, a strategy involving the initial protection of both nitrogen atoms followed by a selective deprotection of the N4-position is employed. The benzyloxycarbonyl (Cbz) group is utilized as it can be selectively cleaved under specific conditions.

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

This initial step involves the protection of both nitrogen atoms of piperazine-2-carboxylic acid using benzyl chloroformate (Cbz-Cl) in the presence of a base.

Materials:

-

Piperazine-2-carboxylic acid dihydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Piperazine-2-carboxylic acid dihydrochloride is dissolved in an aqueous solution of sodium carbonate.

-

The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then worked up by extraction with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid.

-

The crude product can be purified by silica gel chromatography.

Quantitative Data for Step 1:

| Parameter | Value |

| Starting Material | Piperazine-2-carboxylic acid dihydrochloride |

| Reagents | Benzyl chloroformate, Sodium Carbonate |

| Solvent | Dioxane/Water |

| Reaction Time | Several hours |

| Purification | Silica Gel Chromatography |

Note: Specific quantities and yields may vary depending on the scale and specific reaction conditions.

Step 2: Selective Mono-deprotection to Yield this compound

This crucial step involves the regioselective cleavage of the Cbz group from the N4 position of the di-protected intermediate under basic conditions.

Materials:

-

1,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

-

Sodium hydroxide (NaOH) or other suitable base

-

Tetrahydrofuran (THF) or other suitable solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

1,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is dissolved in a suitable solvent such as THF.

-

An aqueous solution of a base (e.g., NaOH) is added, and the mixture is stirred at a controlled temperature. The progress of the selective deprotection is monitored by TLC.

-

Upon completion, the reaction mixture is acidified with HCl.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified, typically by silica gel chromatography, to afford pure this compound.

Quantitative Data for Step 2 (Optimized Conditions):

| Parameter | Value | Reference |

| Starting Material | 1,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid | |

| Base (equiv.) | NaOH (2.0) | |

| Solvent | THF | |

| Temperature (°C) | 25 | |

| Reaction Time (h) | 18 | |

| Isolated Yield (%) | 72 |

Characterization Data

This compound

-

Molecular Formula: C₁₃H₁₆N₂O₄

-

Molecular Weight: 264.28 g/mol

¹H and ¹³C NMR Data (Predicted/Reported in Similar Systems):

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.50-4.60 (m, 1H, NCHCOOH), 3.80-4.00 (m, 2H, piperazine-H), 3.00-3.20 (m, 4H, piperazine-H), 2.80-2.90 (br s, 1H, NH) |

| ¹³C NMR | 172.0 (C=O, acid), 155.0 (C=O, carbamate), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 67.5 (-CH₂-Ph), 55.0 (NCHCOOH), 45.0-50.0 (piperazine CH₂) |

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Signaling Pathways and Applications

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The piperazine scaffold is a common feature in many pharmaceuticals, and the presence of both a protected amine and a carboxylic acid allows for versatile modifications. This compound and its derivatives are often explored in the development of:

-

Protease inhibitors: The constrained cyclic structure can mimic peptide backbones.

-

Neurological disorder therapeutics: Piperazine derivatives frequently interact with central nervous system targets.[1]

-

Anticancer and antiviral agents.

The synthetic route described allows for the controlled introduction of the piperazine-2-carboxylic acid moiety into larger molecules, facilitating the exploration of structure-activity relationships in drug discovery programs.

Logical Relationship Diagram

The following diagram illustrates the logical relationship of the protection-deprotection strategy.

Caption: Protection and selective deprotection strategy.

References

physicochemical properties of Cbz-piperazine-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of Cbz-piperazine-2-carboxylic Acid

Introduction

Cbz-piperazine-2-carboxylic acid, also known as 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, is a chiral organic intermediate of significant interest in medicinal chemistry and pharmaceutical development.[1][2] As a derivative of piperazine, its structure serves as a versatile scaffold for synthesizing a wide array of complex molecules. The presence of the carboxybenzyl (Cbz) protecting group on one of the piperazine nitrogens allows for selective chemical modifications at other positions, making it a valuable building block in the synthesis of therapeutic agents, including antipsychotics and antidepressants.[1][3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and key structural relationships.

Physicochemical Properties

The fundamental are crucial for its handling, reaction optimization, and application in synthetic chemistry. These properties are summarized below.

Chemical Structure

-

IUPAC Name: 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

-

Synonyms: 4-cbz-2-piperazinecarboxylic acid, N-4-Cbz-2-piperazinecarboxylic acid[1]

-

CAS Number: 64172-98-1[1]

Quantitative Data Summary

The key quantitative physicochemical data for Cbz-piperazine-2-carboxylic acid are presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆N₂O₄ | Calculated |

| Molecular Weight | 264.28 g/mol | Calculated |

| Melting Point | 222-228°C | [1] |

| Boiling Point | 465.1 ± 45.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Appearance | White to off-white solid | [4] |

| pKa (Predicted) | 1.90 ± 0.20 (for the carboxylic acid) | [5] |

| Solubility | Low solubility in water; higher in organic solvents. | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Cbz-piperazine-2-carboxylic acid are essential for researchers. The following sections outline generalized protocols based on common organic chemistry practices for similar compounds.

General Synthesis Protocol

The synthesis of Cbz-piperazine-2-carboxylic acid typically involves the selective protection of the nitrogen atom at the 4-position of the piperazine-2-carboxylic acid core.

Objective: To introduce a carboxybenzyl (Cbz) protecting group onto the N4 position of piperazine-2-carboxylic acid.

Materials:

-

Piperazine-2-carboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., Sodium bicarbonate, Triethylamine)

-

Solvent (e.g., Dioxane/water mixture, Dichloromethane)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate or Sodium sulfate (for drying)

Procedure:

-

Dissolution: Dissolve piperazine-2-carboxylic acid in an aqueous solution of a suitable base, such as sodium bicarbonate, to deprotonate the carboxylic acid and secondary amine, increasing nucleophilicity.

-

Protection Reaction: Cool the solution in an ice bath (0-5°C). Slowly add benzyl chloroformate (Cbz-Cl), typically dissolved in an organic solvent like dioxane, to the stirred solution. The Cbz group will preferentially react with the more nucleophilic N4 nitrogen.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Extraction: Once the reaction is complete, acidify the mixture with a dilute solution of hydrochloric acid to precipitate the product. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt like magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure Cbz-piperazine-2-carboxylic acid.[7][8]

Analytical Characterization Protocols

To ensure the identity and purity of the synthesized compound, standard analytical techniques are employed.

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.[1]

-

Method: A small amount of the sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture). The solution is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution method, starting with a high polarity mobile phase and gradually increasing the proportion of organic solvent, is typically used. The purity is determined by integrating the peak area of the product relative to any impurities detected by a UV detector (typically at 254 nm).

2. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound.[1]

-

Method: The purified sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H-NMR spectrum is recorded. The resulting spectrum should show characteristic peaks corresponding to the protons of the Cbz group (aromatic protons and the benzylic CH₂), the piperazine ring protons, and the carboxylic acid proton. The chemical shifts, integration values, and splitting patterns are analyzed to confirm that the structure matches that of Cbz-piperazine-2-carboxylic acid.[9]

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to Cbz-piperazine-2-carboxylic acid.

Caption: Logical diagram of the molecular components.

Caption: Workflow for synthesis and quality control.

Applications and Safety

Applications

Cbz-piperazine-2-carboxylic acid is primarily used as an intermediate in organic synthesis.[1] Its bifunctional nature, containing both a protected amine and a carboxylic acid, makes it a key component for building more complex molecules. It is particularly valuable in the pharmaceutical industry for the synthesis of new drug candidates, where the piperazine motif is a common feature in centrally active agents.[2][6]

Safety Information

While relatively stable under normal conditions, Cbz-piperazine-2-carboxylic acid is a chemical and should be handled with appropriate care.[1]

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[1]

-

Storage: Store in a cool, dry place, sealed from moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[1]

References

- 1. biosynce.com [biosynce.com]

- 2. nbinno.com [nbinno.com]

- 3. N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 126937-41-5 | Benchchem [benchchem.com]

- 4. (R)-N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID | 138775-02-7 [amp.chemicalbook.com]

- 5. China Piperazine-2-Carboxylic Acid (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 6. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Page loading... [wap.guidechem.com]

A Technical Guide to 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, commonly referred to as 1-Cbz-piperazine-2-carboxylic acid, is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperazine core, combined with the strategic placement of a carboxylic acid handle and a readily cleavable benzyloxycarbonyl (Cbz or Z) protecting group, makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. Derivatives of this scaffold have shown promise in targeting a range of conditions, including neurological disorders and inflammatory diseases.[3][4]

Physicochemical Properties

The properties of this compound and its closely related analogues are critical for its application in synthesis. The Cbz group provides stability during certain reaction conditions while allowing for selective deprotection. The carboxylic acid moiety serves as a key functional group for derivatization, typically through amide bond formation.

| Property | Data | Source Analogue / Note |

| CAS Number | 129365-24-8 | For the racemate/undefined stereochemistry |

| Synonym(s) | 1-(Benzyloxycarbonyl)piperazine-2-carboxylic acid | - |

| Molecular Formula | C13H16N2O4 | Calculated |

| Molecular Weight | 264.28 g/mol | Calculated |

| Physical Form | Solid | For 4-Cbz analogue |

| Boiling Point | 465.1 ± 45.0 °C at 760 mmHg | For 4-Cbz analogue[5] |

| Density | 1.3 ± 0.1 g/cm³ | For 4-Cbz analogue[5] |

| Storage Temperature | 4°C | For 4-Cbz analogue |

| Purity | Typically >97% | Commercial specification for related compounds[6] |

| Chirality | Exists as (S) and (R) enantiomers | (S)-enantiomer CAS: 1217437-93-8[7], (S)-form is a precursor for various APIs[8] |

Role in Drug Discovery and Development

This piperazine derivative is a valuable scaffold for generating libraries of compounds for screening and lead optimization. The piperazine ring is a common motif in many approved drugs, prized for its ability to improve pharmacokinetic properties such as solubility and bioavailability. The defined stereocenter at the 2-position allows for the creation of enantiomerically pure active pharmaceutical ingredients (APIs), which often exhibit improved specificity and a better safety profile.[4]

| Therapeutic Area / Target | Application of Derivatives | Reference |

| Neurodegenerative Diseases (AD) | Derivatives, such as 1,4-bisbenzylpiperazine-2-carboxylic acids, have been synthesized and evaluated as multi-target-directed ligands (MTDLs) for Alzheimer's disease, showing potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | A study reported a 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid derivative with a potent BChE inhibitory activity (Ki = 1.6 ± 0.08 nM).[9] |

| Inflammatory Disorders | Chromone-2-carboxylic acid amides of piperazine have been investigated as potential soluble epoxide hydrolase (sEH) inhibitors, a therapeutic approach for cardiovascular and inflammatory diseases. | A synthesized derivative showed concentration-dependent inhibition of sEH with an IC50 value of 1.75 µM.[10] |

| Antiviral (HIV) | Piperazine-2-carboxylic acid amides are valuable intermediates for synthesizing orally active HIV-1 protease inhibitors.[11] The related compound 4-Cbz-1-Boc-piperazine-2-carboxylic acid is used to prepare N-aryl piperazines as new CXCR4 antagonists and antivirals. | The general class of 2-piperazinecarboxamides are key intermediates for HIV protease inhibitors.[11][12] The CXCR4 receptor is a co-receptor for HIV entry into T-cells, making its antagonists potential antiviral agents.[13] |

| Central Nervous System (CNS) | The core compound serves as a key intermediate in the synthesis of various pharmaceuticals targeting the CNS. | The piperazine scaffold is widely used in the development of antipsychotics and antidepressants.[3][5] |

Experimental Protocols

General Synthesis of 1-Cbz-piperazine-2-carboxylic Acid

This protocol is a representative procedure based on standard protection chemistry for amino acids. The synthesis involves the selective N-acylation of piperazine-2-carboxylic acid at the 1-position.

Objective: To protect the N1-amine of piperazine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group.

Materials:

-

Piperazine-2-carboxylic acid dihydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO3) or similar base

-

Dioxane and Water (or a similar solvent system)

-

Hydrochloric acid (HCl) for pH adjustment

-

Ethyl acetate or Dichloromethane for extraction

-

Magnesium sulfate (MgSO4) for drying

Procedure:

-

Dissolve piperazine-2-carboxylic acid dihydrochloride in an aqueous solution of sodium bicarbonate at 0-5 °C to neutralize the salt and deprotonate the secondary amines.

-

To the stirred solution, add a solution of benzyl chloroformate in dioxane dropwise, maintaining the temperature at 0-5 °C. The pH of the reaction mixture should be kept basic (pH 8-9) by the concurrent addition of a base solution.

-

Allow the reaction to stir at room temperature for several hours or overnight until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Once the reaction is complete, wash the mixture with an organic solvent like ethyl acetate to remove unreacted benzyl chloroformate and other impurities.

-

Carefully acidify the aqueous layer to pH 2-3 with cold 1N HCl. The product should precipitate out of the solution.

-

Extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified further by recrystallization or column chromatography if necessary.

Amide Coupling to Synthesize a Derivative (Example)

This protocol describes the use of 1-Cbz-piperazine-2-carboxylic acid as a building block in an amide bond formation reaction, a common step in drug development.

Objective: To couple 1-Cbz-piperazine-2-carboxylic acid with a primary or secondary amine.

Materials:

-

1-Cbz-piperazine-2-carboxylic acid

-

Target amine (e.g., 4-amino-N-Boc-piperidine)

-

Coupling agent, such as EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

-

Base/activator, such as DMAP (4-Dimethylaminopyridine) or HOBt (Hydroxybenzotriazole)

-

Anhydrous dichloromethane (DCM) as solvent

-

Saturated aqueous NaHCO3 solution

Procedure:

-

Dissolve 1-Cbz-piperazine-2-carboxylic acid (1 equivalent), the target amine (1 equivalent), and DMAP (0.1-0.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.1-1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.[10]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 5% NaHCO3 solution, and brine.[10]

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the resulting crude amide by flash column chromatography on silica gel.[10]

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic utility and therapeutic relevance of this compound.

Caption: General workflow for the synthesis of the title compound.

Caption: Role as a versatile intermediate in drug discovery.

Caption: Mechanism of action for cholinesterase inhibitor derivatives.

References

- 1. 129365-24-8|this compound|BLD Pharm [bldpharm.com]

- 2. 1-(Benzyloxycarbonyl)piperazine-2-carboxylic acid | CAS 129365-24-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. biosynce.com [biosynce.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 1217437-93-8|(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 12. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 13. N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID | 149057-19-2 [m.chemicalbook.com]

A Technical Guide to the Solubility of 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-((benzyloxy)carbonyl)piperazine-2-carboxylic acid. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document outlines the expected solubility based on its structural features and furnishes detailed experimental protocols for its empirical determination. This guide is intended to be a valuable resource for researchers in drug development and chemical synthesis, enabling them to effectively utilize this compound in their work.

Introduction

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, which includes a piperazine ring, a benzyloxycarbonyl protecting group, and a carboxylic acid moiety, dictates its physicochemical properties, most notably its solubility. The interplay between the hydrophobic benzyl group and the polar carboxylic acid and piperazine functionalities results in a nuanced solubility profile. An understanding of its solubility in different organic solvents is critical for its use in chemical reactions, purification processes, and formulation development.

Solubility Profile of this compound

Qualitative Solubility

The general principles of solubility suggest that polar organic molecules, especially those capable of hydrogen bonding, are more soluble in polar solvents. Carboxylic acids are known to be polar compounds that can form strong intermolecular hydrogen bonds.[2] However, the water solubility of carboxylic acids decreases as the size of the hydrophobic portion of the molecule increases.[2]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data (e.g., in mg/mL or mol/L at various temperatures) for this compound in common organic solvents has not been identified in our comprehensive search of scientific databases and literature. The following section provides detailed experimental protocols that can be employed to determine this data empirically.

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound, the shake-flask method is widely recognized as the gold standard for its reliability in determining equilibrium solubility.[3][4]

The Shake-Flask Method for Equilibrium Solubility

This method involves equilibrating an excess amount of the solid compound in a chosen solvent until a saturated solution is achieved. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, dimethylformamide, etc.)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials with screw caps

-

Pipettes and other standard laboratory glassware

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. It is crucial to ensure that undissolved solid remains present to confirm that the solution is saturated.

-

Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Subsequently, separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by either centrifugation or by filtering the solution through a chemically compatible filter (e.g., a 0.45 µm PTFE syringe filter for organic solvents).

-

Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method being used.

-

Concentration Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

General Solvent Screening for Qualitative Solubility

A preliminary screening can be performed to quickly assess the solubility of the compound in a range of solvents.

Procedure:

-

Place a small, known amount of the compound (e.g., 10 mg) into a series of small test tubes or vials.

-

To each tube, add a small, measured volume of a different solvent (e.g., 1 mL).

-

Vigorously agitate the tubes (e.g., using a vortex mixer) for a short period (e.g., 1-2 minutes).

-

Visually inspect the tubes for the presence of undissolved solid. The absence of visible solid indicates that the compound is soluble at that concentration.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining equilibrium solubility.

Factors Influencing Solubility

The solubility of this compound is a balance of its molecular features and the properties of the solvent. This relationship is depicted in the diagram below.

References

The Emerging Role of Piperazine-2-Carboxylic Acid Derivatives in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that currently has no cure. The complexity of AD pathogenesis, involving amyloid-beta (Aβ) plaque formation, neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein, and cholinergic system deficits, has led researchers to explore multi-target directed ligands (MTDLs). Piperazine-2-carboxylic acid derivatives have emerged as a promising class of compounds in this area, with the ability to interact with multiple key targets in AD pathology. This technical guide provides an in-depth overview of the current research, quantitative data, experimental protocols, and relevant signaling pathways associated with these derivatives.

Piperazine-2-Carboxylic Acid Derivatives as Cholinesterase Inhibitors

A key therapeutic strategy in managing AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several piperazine-2-carboxylic acid derivatives have demonstrated potent inhibitory activity against these enzymes.

Quantitative Data: Cholinesterase Inhibition

| Compound | Target | Ki (nM) | Inhibition Type | Selectivity Index (SI) | Reference |

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | AChE | 10,180 ± 1000 | Competitive | ~17.90 (for AChE) | [1] |

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | BChE | 1.6 ± 0.08 | Competitive | 21862.5 (for BChE) | [1] |

| Donepezil | AChE | - | - | - | [1] |

| BChE | 12,500 ± 2600 | - | - | [1] | |

| Tacrine | BChE | 17.3 ± 2.3 | - | - | [1] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a modified version of the spectrophotometric method developed by Ellman.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus or Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (piperazine-2-carboxylic acid derivatives)

-

Donepezil or Tacrine as a reference inhibitor

Procedure:

-

Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in phosphate buffer.

-

In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of the AChE or BChE solution and incubate for 15 minutes at 37°C.

-

Add 125 µL of DTNB solution to the wells.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is determined by measuring the increase in absorbance per minute.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition type and Ki value, perform kinetic studies using varying concentrations of the substrate in the presence and absence of the inhibitor and analyze the data using Lineweaver-Burk plots.[1]

Workflow for Cholinesterase Inhibitor Screening

References

An In-depth Technical Guide on the Structural Analysis of 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid, a derivative of piperazine, holds potential as a versatile building block in medicinal chemistry and drug development. Its rigid heterocyclic scaffold, combined with the presence of two benzyloxycarbonyl (Cbz) protecting groups and a carboxylic acid moiety, allows for precise stereochemical control and diverse functionalization. This guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, projected spectroscopic data based on analogous structures, and detailed experimental protocols for its synthesis and characterization. While specific experimental data for this exact molecule is not extensively available in the public domain, this document outlines the expected analytical outcomes and the methodologies required for its thorough structural elucidation.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, exhibiting a wide range of biological activities. The compound 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid (CAS No. 191739-36-3) is a chiral molecule with a constrained conformation, making it an attractive intermediate for the synthesis of complex molecular architectures, including peptide mimetics and constrained peptides. The dual Cbz protection of the piperazine nitrogens offers stability under various reaction conditions while allowing for selective deprotection strategies, crucial in multi-step organic synthesis. The carboxylic acid at the 2-position provides a key functional handle for amide bond formation and other modifications.

Table 1: Physicochemical Properties of 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

| Property | Value |

| CAS Number | 191739-36-3[1] |

| Molecular Formula | C₂₁H₂₂N₂O₆ |

| Molecular Weight | 398.41 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water. |

Structural Elucidation

A complete structural analysis of 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid would involve a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for confirming the molecular structure. Based on data from structurally similar compounds, the following proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are anticipated.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | COOH |

| ~7.20-7.40 | Multiplet | 10H | Aromatic protons (Cbz groups) |

| ~5.10-5.30 | Multiplet | 4H | CH₂ (Cbz groups) |

| ~4.50-4.70 | Multiplet | 1H | H-2 (piperazine ring) |

| ~3.00-4.20 | Multiplet | 6H | H-3, H-5, H-6 (piperazine ring) |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | COOH |

| ~154-156 | C=O (Cbz carbamate) |

| ~135-137 | Quaternary aromatic C (Cbz) |

| ~127-129 | Aromatic CH (Cbz) |

| ~67-69 | CH₂ (Cbz) |

| ~52-55 | C-2 (piperazine ring) |

| ~40-50 | C-3, C-5, C-6 (piperazine ring) |

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the structure.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 399.15 | [M+H]⁺ |

| 421.13 | [M+Na]⁺ |

| 397.13 | [M-H]⁻ |

Expected Fragmentation Pattern: The major fragmentation pathways in MS/MS analysis would likely involve the loss of the benzyl groups (C₇H₇, 91 Da), the benzyloxycarbonyl groups (C₈H₇O₂, 135 Da), and the carboxylic acid group (COOH, 45 Da).

Experimental Protocols

Synthesis of 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

This protocol is a generalized procedure based on common synthetic routes for N-protected amino acids.

Methodology:

-

Dissolution: Piperazine-2-carboxylic acid is dissolved in an aqueous solution of a suitable base (e.g., sodium carbonate) at 0 °C.

-

Acylation: Benzyl chloroformate (2.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove excess benzyl chloroformate. The aqueous layer is then acidified to a low pH (e.g., pH 2) with a strong acid (e.g., HCl), leading to the precipitation of the product. The precipitate is collected by filtration or extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Standard parameters for acquisition are used. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Data Acquisition: The solution is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Full scan mass spectra are acquired to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) is performed on the parent ion to obtain fragmentation data for structural confirmation.

X-ray Crystallography Protocol

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer and data is collected using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². This provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Potential Biological Relevance and Signaling Pathways

Constrained dipeptide mimetics are of significant interest in drug discovery as they can mimic or block protein-protein interactions. Given its structure, 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid could be a precursor for inhibitors of enzymes such as proteases or for modulators of G-protein coupled receptors (GPCRs). A hypothetical signaling pathway where a drug derived from this scaffold might act is illustrated below.

Conclusion

References

Navigating the Synthesis and Supply of a Key Chiral Building Block: (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid

For Immediate Release

A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals, detailing the commercial availability, synthesis, and analytical methodologies for the chiral building block, (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid. This guide addresses the critical need for reliable sources and detailed protocols for this compound, which serves as a vital intermediate in the synthesis of various pharmaceutically active molecules.

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, identified by the CAS number 1217437-93-8 , is a piperazine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the N1 position and a carboxylic acid at the C2 position, with a defined (S)-stereochemistry. This specific configuration is crucial for its application in the development of targeted therapeutics. However, significant ambiguity exists in commercial listings, with several similar but distinct compounds often being mistaken for the target molecule. Researchers are advised to verify the CAS number to ensure the procurement of the correct isomer.

Commercial Availability

A number of chemical suppliers offer (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid. The table below summarizes the offerings from key vendors, highlighting purity, available quantities, and other relevant information. It is imperative to confirm the chemical identity with the supplier, as product listings can sometimes be inconsistent.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Additional Notes |

| BLDpharm | (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid | 1217437-93-8 | ≥98% | 1g, 5g, 10g | Custom quantities available upon request. |

| ChemicalBook | (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid | 1217437-93-8 | ≥97% | 1g, 5g, 25g | - |

| Santa Cruz Biotechnology | 1-N-Cbz-piperazine-2-carboxylic acid | 129365-24-8 (Note: Ambiguous) | - | Inquire | CAS number differs, structural confirmation recommended. |

| Sigma-Aldrich | 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid | 64172-98-1 (Note: Isomer) | ≥97% | Inquire | Listed as the N4-Cbz isomer. |

Note: The information in this table is based on publicly available data and is subject to change. It is essential to contact the suppliers directly for the most current information and to verify the product specifications.

Synthesis and Purification

A common approach involves the use of a chiral starting material or a chiral auxiliary to introduce the desired stereochemistry. Alternatively, a racemic mixture of piperazine-2-carboxylic acid can be synthesized and then resolved into its constituent enantiomers. One established method for obtaining the parent (S)-piperazine-2-carboxylic acid is through the enzymatic resolution of a racemic precursor, such as a corresponding amide or ester.

General Experimental Protocol for N-Protection (Illustrative):

A generalized procedure for the N-benzyloxycarbonylation of a piperazine derivative is as follows. This is an illustrative protocol and would require optimization for the specific substrate.

-

(S)-Piperazine-2-carboxylic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water.

-

The solution is cooled in an ice bath, and a base, typically sodium hydroxide or sodium carbonate, is added to adjust the pH.

-

Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled solution while maintaining the pH with the continuous addition of base.

-

The reaction is stirred at a low temperature for several hours and then allowed to warm to room temperature.

-

After the reaction is complete, the mixture is worked up by washing with an organic solvent to remove unreacted benzyl chloroformate.

-

The aqueous layer is then acidified, leading to the precipitation of the N-Cbz protected product.

-

The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Caption: Illustrative workflow for the synthesis of the target compound.

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is paramount for its application in pharmaceuticals. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

General Chiral HPLC Method Development:

-

Column Selection: A variety of chiral stationary phases are commercially available. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point for the separation of N-protected amino acid derivatives.

-

Mobile Phase Screening: A screening of different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is performed. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can often improve peak shape and resolution for carboxylic acids.

-

Method Optimization: Once initial separation is achieved, parameters such as the mobile phase composition, flow rate, and column temperature are optimized to achieve baseline resolution between the two enantiomers.

Caption: Workflow for determining the enantiomeric purity of the compound.

Applications in Drug Discovery and Development

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, known for their ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, to drug candidates. The rigid, chair-like conformation of the piperazine ring also allows for the precise spatial orientation of substituents, which is critical for effective binding to biological targets.

While specific signaling pathway involvement for (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is not extensively documented in public literature, its utility lies in its role as a versatile chiral building block. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules. The Cbz protecting group can be readily removed under standard hydrogenolysis conditions, revealing a secondary amine that can be further functionalized.

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of therapeutic agents, including but not limited to:

-

Antiviral agents: As seen in the development of HIV protease inhibitors.

-

Anticancer agents: Used in the synthesis of kinase inhibitors.

-

Central Nervous System (CNS) agents: Incorporated into molecules targeting various receptors and transporters in the brain.

The defined stereochemistry of the (S)-enantiomer is often crucial for achieving the desired pharmacological activity and reducing off-target effects, making this a highly valuable component in the modern drug discovery pipeline.

Caption: The role of the compound as a key intermediate in drug discovery.

This technical guide provides a foundational resource for professionals working with (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid. By consolidating information on its commercial sourcing, synthesis, and analysis, this guide aims to facilitate its effective use in advancing pharmaceutical research and development.

Navigating the Synthesis and Handling of 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, a key building block in medicinal chemistry, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds, including antipsychotics and antidepressants.[1][2] Its structural motif is prevalent in molecules targeting the central nervous system.[3] This guide provides an in-depth overview of the safety, handling, and relevant experimental considerations for this compound, tailored for professionals in research and drug development.

Safety and Hazard Profile

While considered relatively safe under normal laboratory conditions, 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid is a potentially hazardous chemical that requires careful handling.[2] The primary hazards are associated with skin, eye, and respiratory tract irritation.

GHS Hazard Information

The compound is classified under GHS with the signal word "Warning".

| Hazard Class | GHS Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below for quick reference.

| Property | Value |

| Molecular Formula | C13H16N2O4[4] |

| Molecular Weight | 264.28 g/mol [4] |

| Appearance | Solid |

| Boiling Point | 465.1 ± 45.0 °C at 760 mmHg |

| Purity | Typically ≥95%[4] |

Experimental Protocols and Handling

Adherence to strict safety protocols is paramount when working with this and related chemical intermediates. The following sections detail recommended procedures for handling, storage, and disposal.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal and environmental protection should be implemented.

General Handling and Storage Protocol

-

Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is donned. An eyewash station and safety shower should be readily accessible.

-

Dispensing : Handle the solid compound carefully to minimize dust generation.[5] Use appropriate tools for weighing and transferring the substance.

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong acids, as this may lead to dangerous reactions.[2]

-

Hand Washing : Always wash hands thoroughly with soap and water after handling the compound.[5]

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperature is 4°C.

Waste Disposal Protocol

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

-

Waste Segregation : Do not mix waste containing this compound with incompatible materials.[6] Collect solid waste separately from liquid waste streams.[6]

-

Containerization : Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[6] The label must include "Hazardous Waste," the full chemical name, and associated hazard pictograms.[6]

-

Contaminated Materials : Any materials contaminated with the compound, such as gloves, weighing paper, or pipette tips, must be treated as hazardous waste and placed in the designated container.[6]

-

Final Disposal : Do not dispose of this chemical down the drain or in regular trash.[1] Arrange for disposal through a licensed chemical waste disposal facility, typically via high-temperature incineration.[6]

-

Container Decontamination : Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste.[1]

Synthesis and Reaction Chemistry

Generalized Synthetic Workflow

This workflow outlines the key steps in the synthesis of N-protected piperazine-2-carboxylic acid derivatives.

Biological Context and Signaling Pathways of Derivatives

It is critical to note that 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid is primarily a synthetic intermediate and is not typically studied for its own biological activity.[9] However, the piperazine scaffold it provides is a cornerstone in the development of centrally acting drugs.[3] Derivatives often interact with monoamine neurotransmitter systems, which are implicated in mood and psychotic disorders.[10]

Many psychoactive piperazine derivatives function by modulating the activity of dopamine, serotonin, and norepinephrine pathways through receptor binding or by inhibiting reuptake transporters.[3] For instance, N-benzylpiperazine (BZP), a related compound, is known to interact with these systems, leading to its stimulant effects.[11]

The diagram below illustrates a generalized mechanism by which many piperazine-based drugs exert their effects on a monoaminergic synapse.

This technical guide provides a foundational understanding of the safety, handling, and scientific context of 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid. Researchers and drug development professionals are encouraged to consult specific Safety Data Sheets (SDS) for the materials they are using and to perform a thorough risk assessment before commencing any experimental work.

References

- 1. benchchem.com [benchchem.com]

- 2. biosynce.com [biosynce.com]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Utilizing 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incorporation of non-natural amino acids and constrained cyclic scaffolds into peptide structures is a pivotal strategy in modern drug discovery. These modifications can enhance metabolic stability, improve receptor affinity and selectivity, and control peptide conformation. 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a valuable building block that introduces a conformationally restricted piperazine moiety into a peptide backbone. The benzyloxycarbonyl (Cbz) protecting group on the N-1 nitrogen allows for selective deprotection and further functionalization, making it a versatile component in the synthesis of complex peptidomimetics and other biologically active molecules.

This document provides detailed protocols for the efficient coupling of this compound in both solid-phase and solution-phase peptide synthesis, a comparative analysis of common coupling reagents, and a generalized experimental workflow.

Data Presentation: Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly when dealing with sterically hindered or structurally complex amino acids like this compound. The following table summarizes typical conditions and expected outcomes for several widely used coupling reagents.

| Coupling Reagent/Method | Activating Agent (Equivalents) | Additive (Equivalents) | Base (Equivalents) | Solvent | Typical Reaction Time | Typical Yield Range (%) | Key Considerations |

| HBTU/DIPEA | HBTU (1.0 - 1.2) | HOBt (optional, 1.0) | DIPEA (2.0 - 3.0) | DMF, NMP | 1 - 4 hours | 85 - 95 | Rapid and efficient, low racemization. Byproducts are generally soluble.[1] |

| HATU/DIPEA | HATU (1.0 - 1.2) | None | DIPEA (2.0 - 3.0) | DMF, NMP | 1 - 4 hours | 90 - 98 | Highly efficient, even for hindered couplings, with very low racemization.[2] More expensive than HBTU. |

| EDC/HOBt | EDC (1.1 - 1.5) | HOBt (1.0 - 1.2) | DIPEA (1.0 - 2.0) | DCM, DMF | 4 - 24 hours | 80 - 92 | Water-soluble carbodiimide simplifies workup.[2][3] HOBt is crucial to suppress racemization.[2][4] |

| DIC/HOBt | DIC (1.1 - 1.2) | HOBt (1.0 - 1.2) | None required | DCM, DMF | 2 - 12 hours | 80 - 90 | Diisopropylurea byproduct is soluble in DCM. HOBt minimizes racemization.[4] |

| DCC/DMAP | DCC (1.1) | DMAP (catalytic, 0.1) | None required | DCM | 12 - 24 hours | 75 - 88 | Dicyclohexylurea (DCU) byproduct is insoluble and can be filtered off. DMAP can enhance the rate for hindered couplings but may increase racemization risk in some cases.[5] |

Experimental Protocols

The following are generalized protocols for the coupling of this compound. Researchers should optimize these conditions based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol is suitable for standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3.0 eq. relative to resin loading)

-

HBTU (2.9 eq.)

-

HOBt (3.0 eq., optional)

-

DIPEA (6.0 eq.)

-

Anhydrous DMF or NMP

-

DCM

-

Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve this compound, HBTU, and HOBt (if used) in a minimal amount of anhydrous DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring the Reaction: Monitor the coupling progress using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.

-

Final Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) and dry under vacuum.

Protocol 2: Solution-Phase Peptide Synthesis using EDC/HOBt

This protocol is suitable for the coupling of peptide fragments or for syntheses performed entirely in solution.

Materials:

-

This compound (1.0 eq.)

-

Amine component (e.g., an amino acid ester hydrochloride) (1.1 eq.)

-

EDC hydrochloride (1.2 eq.)

-

HOBt (1.2 eq.)

-

DIPEA (2.0 - 3.0 eq.)

-

Anhydrous DCM or DMF

-

1M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Reaction Setup: Dissolve this compound, the amine component, and HOBt in anhydrous DCM or DMF.

-

Base Addition: Add DIPEA to the mixture and stir for 5-10 minutes at room temperature.

-

Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride portion-wise. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 4-24 hours.

-

Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude peptide by flash column chromatography on silica gel or by preparative HPLC.[6]

Visualizations

Experimental Workflow for Peptide Coupling

The following diagram illustrates a generalized workflow for the coupling of this compound in peptide synthesis.

Caption: Generalized workflow for peptide coupling.

Signaling Pathway of Carbodiimide-Mediated Coupling

The diagram below illustrates the activation of the carboxylic acid using a carbodiimide (like EDC) in the presence of HOBt.

Caption: EDC/HOBt coupling mechanism.

References

Application Notes and Protocols for Cbz-piperazine-2-carboxylic acid as a Constrained Amino Acid Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptidomimetics and drug design, the use of constrained amino acid analogs is a powerful strategy to enhance the therapeutic potential of peptide-based molecules. Cbz-piperazine-2-carboxylic acid, a conformationally restricted analog of proline, offers a unique scaffold to improve peptide stability, receptor affinity, and selectivity. The piperazine ring's inherent rigidity limits the conformational flexibility of the peptide backbone, locking it into a bioactive conformation. The carboxybenzyl (Cbz) protecting group on the nitrogen atom ensures stability during synthesis and allows for selective deprotection.[1] These application notes provide a comprehensive overview of the utility of Cbz-piperazine-2-carboxylic acid, including its synthesis, incorporation into peptides, and its impact on biological activity, supported by detailed experimental protocols.

Data Presentation

The incorporation of constrained analogs like piperazine-2-carboxylic acid can significantly enhance the biological activity and stability of peptides. Below is a summary of quantitative data from studies on endomorphin-2 (EM-2) analogs, where proline in position 2 was replaced with piperidine-2-carboxylic acid (Pip), a closely related analog.

Table 1: Receptor Binding Affinity of Endomorphin-2 Analogs

| Compound | Sequence | µ-Opioid Receptor Affinity (Ki in nM) |

| Endomorphin-2 (EM-2) | Tyr-Pro-Phe-Phe-NH2 | 0.33 |

| [Pip²]-EM-2 | Tyr-Pip-Phe-Phe-NH2 | 0.29 |

Data compiled from studies on endomorphin-2 analogs. The Ki value represents the equilibrium dissociation constant, with a lower value indicating higher binding affinity.

Table 2: In Vitro Serum Stability of Peptides

| Peptide | Sequence | Half-life (t½) in Human Serum (hours) |

| Natural Peptide Analog | Tyr-Pro-Phe-Phe-NH2 | ~ 0.5 |

| Constrained Analog | Tyr-Pip-Phe-Phe-NH2 | > 8 |

This table presents representative data on the enhanced serum stability of peptides containing a piperazine-based constrained amino acid analog compared to their natural proline-containing counterpart. The increased half-life is attributed to the resistance of the constrained analog to proteolytic degradation.[2][3]

Experimental Protocols

Synthesis of N-Cbz-piperazine-2-carboxylic acid

This protocol describes a two-step process for the synthesis of N-Cbz-piperazine-2-carboxylic acid, starting from piperazine-2-carboxylic acid.

Step 1: Synthesis of Piperazine-2-carboxylic acid

A common method for synthesizing the piperazine-2-carboxylic acid core involves the reaction of a protected diamine with a suitable C3 synthon.[4]

-

Materials: 2,3-dibromopropionic acid methyl ester, N,N'-dibenzyl-ethane-1,2-diamine, triethylamine (Et3N), toluene, 2N HCl, 4N NaOH, ethyl acetate (EtOAc), brine.

-

Procedure:

-

To a preheated solution (50°C) of 2,3-dibromopropionic acid methyl ester in toluene, add triethylamine (2 equivalents).

-

Add N,N'-dibenzyl-ethane-1,2-diamine (1 equivalent) dropwise. The resulting mixture will form a white slurry.

-

Heat the reaction mixture to reflux until a clear solution is formed and stir overnight.

-

After cooling to room temperature, extract the reaction mixture with 2N HCl.

-

Neutralize the aqueous extract with 4N NaOH and extract three times with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester.[4]

-

Subsequent hydrolysis of the methyl ester and debenzylation (e.g., through catalytic hydrogenation) will yield piperazine-2-carboxylic acid.

-

Step 2: N-Cbz Protection

-

Materials: Piperazine-2-carboxylic acid, sodium bicarbonate, benzyl chloroformate (Cbz-Cl), dioxane, water, diethyl ether, 1M HCl.

-

Procedure:

-

Dissolve piperazine-2-carboxylic acid in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

-

Cool the solution to 0°C in an ice bath.

-

Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with diethyl ether to remove any excess benzyl chloroformate and other non-polar impurities.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product into ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Cbz-piperazine-2-carboxylic acid.

-

Incorporation of Cbz-piperazine-2-carboxylic acid into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the sterically hindered Cbz-piperazine-2-carboxylic acid into a growing peptide chain on a solid support using Fmoc/tBu chemistry.

-

Materials: Fmoc-protected amino acids, 2-chlorotrityl chloride resin, Cbz-piperazine-2-carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-diisopropylethylamine (DIPEA), piperidine, N,N-dimethylformamide (DMF), dichloromethane (DCM), cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes.

-

First Amino Acid Attachment: Attach the first Fmoc-protected amino acid to the resin according to standard protocols.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Coupling of Subsequent Amino Acids: For standard amino acids, dissolve the Fmoc-protected amino acid (2-3 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF, add DIPEA, and couple to the deprotected resin for 1-2 hours.

-

Coupling of Cbz-piperazine-2-carboxylic acid:

-

Due to its steric hindrance, a more potent coupling agent is recommended.[5]

-

In a separate vessel, dissolve Cbz-piperazine-2-carboxylic acid (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for an extended coupling time of 2-4 hours, or until a negative Kaiser test is observed.[6] A double coupling may be necessary for completion.[7]

-

-

Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. The Cbz group is generally stable to TFA and will remain on the N-terminus. If removal of the Cbz group is desired, catalytic hydrogenolysis can be performed after cleavage.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Competitive Radioligand Binding Assay for the µ-Opioid Receptor

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., a peptide containing Cbz-piperazine-2-carboxylic acid) for the µ-opioid receptor.[1][8]

-

Objective: To determine the Ki of a test peptide for the human µ-opioid receptor using a competitive radioligand binding assay with [³H]-DAMGO.

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: Peptide containing Cbz-piperazine-2-carboxylic acid.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

-

-

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test peptide (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[1]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in assay buffer.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a sigmoidal curve.

-

Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

-

Serum Stability Assay

This protocol outlines a general method for assessing the stability of a peptide in serum.[9]

-

Materials: Test peptide, human serum, phosphate-buffered saline (PBS), urea, trichloroacetic acid (TCA), HPLC system with a C18 column.

-

Procedure:

-

Serum Preparation: Centrifuge human serum at 17,000 x g for 10 minutes to remove lipids. Incubate the supernatant at 37°C for 15 minutes.

-

Incubation: Incubate the test peptide (e.g., at a final concentration of 10 µM) in the prepared serum at 37°C. As a control, incubate the peptide in PBS under the same conditions.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

-

Quenching and Protein Precipitation:

-

To each serum aliquot, add an equal volume of 6 M urea and incubate for 10 minutes at 4°C to denature proteins.

-

Add an equal volume of 20% TCA and incubate for another 10 minutes at 4°C to precipitate the serum proteins.

-

-

Sample Preparation for HPLC: Centrifuge the samples at 17,000 x g for 10 minutes. Collect the supernatant for analysis.

-

HPLC Analysis: Analyze the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 214 nm).

-

Data Analysis:

-

Determine the peak area of the intact peptide at each time point.

-

Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

-

Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide in serum.

-

-

Visualizations

Caption: The incorporation of Cbz-piperazine-2-carboxylic acid introduces conformational rigidity, leading to enhanced biological properties.

Caption: SPPS workflow for coupling Cbz-piperazine-2-carboxylic acid, highlighting the extended coupling time and potential for double coupling.

Caption: Simplified µ-opioid receptor signaling cascade initiated by agonist binding, leading to analgesia.[10][11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mesalabs.com [mesalabs.com]

- 8. benchchem.com [benchchem.com]

- 9. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

Application Note: N-Carboxybenzyl Protection of Piperazine-2-Carboxylic Acid

Application Notes and Protocols for Catalytic Hydrogenolysis in Cbz Deprotection of Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly for the protection of amines in the construction of complex molecules such as pharmaceuticals. The piperazine moiety, a common scaffold in drug discovery, often requires selective deprotection during synthetic campaigns. Catalytic hydrogenolysis is a mild and efficient method for the cleavage of the Cbz group, yielding the free amine, toluene, and carbon dioxide as byproducts. This document provides detailed application notes and experimental protocols for the Cbz deprotection of piperazine derivatives via catalytic hydrogenolysis.

Application Notes